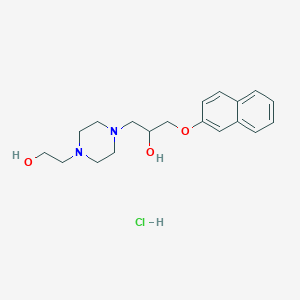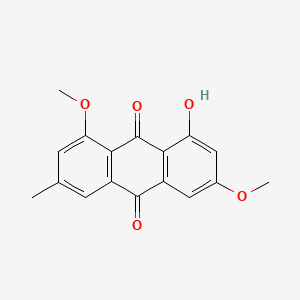![molecular formula C31H28O3Si B13145003 9,10-Anthracenedione, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- CAS No. 108562-19-2](/img/structure/B13145003.png)
9,10-Anthracenedione, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((tert-Butyldiphenylsilyl)oxy)methyl)anthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
the principles of organic synthesis, such as maintaining purity and yield, are crucial in its production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(((tert-Butyldiphenylsilyl)oxy)methyl)anthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the anthracene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and inert atmospheres to ensure specificity and yield .
Major Products
The major products formed from these reactions include various quinones and hydroquinones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(((tert-Butyldiphenylsilyl)oxy)methyl)anthracene-9,10-dione is used in several scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: It is used in studies involving cellular respiration and oxidative stress.
Medicine: Research into its potential as an anti-cancer agent is ongoing.
Industry: It is used in the development of organic semiconductors and photovoltaic materials.
Wirkmechanismus
The mechanism by which 2-(((tert-Butyldiphenylsilyl)oxy)methyl)anthracene-9,10-dione exerts its effects involves its interaction with molecular targets such as enzymes and cellular membranes. It can induce oxidative stress in cells, leading to apoptosis or programmed cell death. The pathways involved include the activation of caspases and the generation of reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene-9,10-dione: A simpler analog without the tert-butyldiphenylsilyl group.
9,10-Dihydroxyanthracene: A reduced form of anthracene-9,10-dione.
tert-Butyldiphenylsilyl ether: A compound with a similar protective group but different core structure.
Uniqueness
What sets 2-(((tert-Butyldiphenylsilyl)oxy)methyl)anthracene-9,10-dione apart is its combination of stability and reactivity, making it a valuable compound in synthetic organic chemistry and various research applications .
Eigenschaften
CAS-Nummer |
108562-19-2 |
|---|---|
Molekularformel |
C31H28O3Si |
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
2-[[tert-butyl(diphenyl)silyl]oxymethyl]anthracene-9,10-dione |
InChI |
InChI=1S/C31H28O3Si/c1-31(2,3)35(23-12-6-4-7-13-23,24-14-8-5-9-15-24)34-21-22-18-19-27-28(20-22)30(33)26-17-11-10-16-25(26)29(27)32/h4-20H,21H2,1-3H3 |
InChI-Schlüssel |
LIZNRMCBYXGARH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-Chlorophenyl)[3,4'-bipyridin]-5-amine](/img/structure/B13144934.png)
![9,9'-(5-(6-([1,1'-Biphenyl]-4-yl)-2-phenylpyrimidin-4-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B13144942.png)
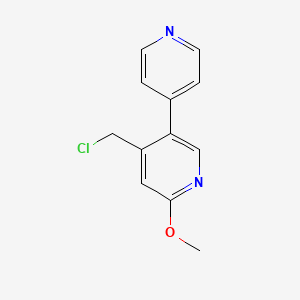
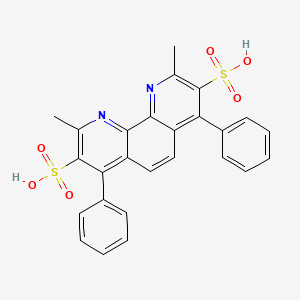
![3,3'-Dihexyl[2,2'-bithiophene]-5,5'-dicarbaldehyde](/img/structure/B13144970.png)
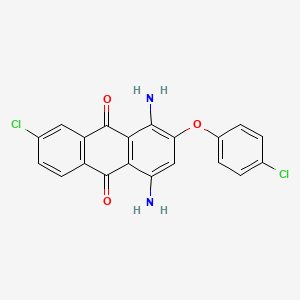
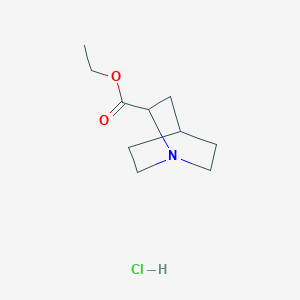
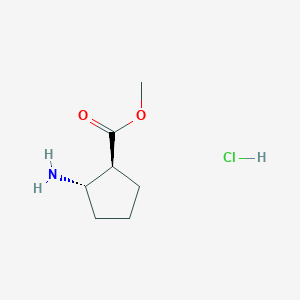
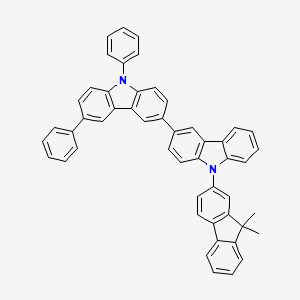
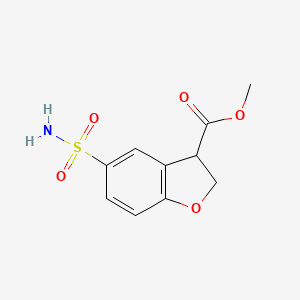
![Sodium;4,5-dihydroxy-3,6-bis[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13144993.png)
